2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of two chlorine atoms and two methoxy groups attached to the pyrido[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine typically involves the chlorination of 6,7-dimethoxypyrido[2,3-d]pyrimidine. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent by inhibiting key enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used as a tool to study the biological functions of pyrido[2,3-d]pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets such as tyrosine kinases, phosphodiesterases, and other enzymes. By binding to these targets, the compound can inhibit their activity, leading to the suppression of cellular processes such as proliferation, differentiation, and survival .
Comparison with Similar Compounds
2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine can be compared with other similar compounds such as:
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound also contains chlorine atoms but lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: This compound has a thieno ring instead of the pyrido ring, which can lead to different pharmacological properties.
Properties
Molecular Formula |
C9H7Cl2N3O2 |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
2,4-dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-15-5-3-4-6(10)12-9(11)14-7(4)13-8(5)16-2/h3H,1-2H3 |
InChI Key |
ZHBFPTUDXPYMGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C(=C1)C(=NC(=N2)Cl)Cl)OC |
Origin of Product |
United States |
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